1-(4-Chlorophenyl)-2-((5-phenyl-1,2,4-triazin-3-yl)thio)ethanone

Description

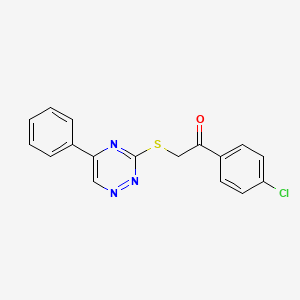

1-(4-Chlorophenyl)-2-((5-phenyl-1,2,4-triazin-3-yl)thio)ethanone is a synthetic organic compound featuring a 1,2,4-triazine core substituted with a phenyl group at position 5, linked via a thioether bridge to an ethanone moiety bearing a 4-chlorophenyl group.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3OS/c18-14-8-6-13(7-9-14)16(22)11-23-17-20-15(10-19-21-17)12-4-2-1-3-5-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTZWPGSTRSSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC(=N2)SCC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-2-((5-phenyl-1,2,4-triazin-3-yl)thio)ethanone is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be depicted as follows:

This structure includes a chlorophenyl moiety and a triazine ring, which are believed to contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds similar to 1-(4-Chlorophenyl)-2-((5-phenyl-1,2,4-triazin-3-yl)thio)ethanone exhibit significant anticancer properties. For instance, triazole derivatives have shown effective cytotoxicity against various cancer cell lines. In one study, derivatives demonstrated IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting that structural modifications can enhance their anticancer efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 6.2 |

| Compound B | T47D | 27.3 |

Antimicrobial Activity

The compound's thioether linkage is hypothesized to play a role in antimicrobial activity. Similar triazine derivatives have been documented to exhibit broad-spectrum antimicrobial effects. For example, certain triazole-thioether compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

The proposed mechanisms through which 1-(4-Chlorophenyl)-2-((5-phenyl-1,2,4-triazin-3-yl)thio)ethanone exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote proliferation.

- Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, which may contribute to their protective effects in cellular environments .

Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of various triazole derivatives similar to the compound . The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity against multiple cancer cell lines. The most active derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazole and triazole derivatives. The study highlighted that certain compounds demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that structural components like the thioether group enhance their activity against microbial strains .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that compounds containing triazine rings often exhibit significant antimicrobial properties. The presence of the thioether linkage in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar triazine derivatives possess activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties : Triazine derivatives are being explored for their anticancer potential. The structural characteristics of 1-(4-Chlorophenyl)-2-((5-phenyl-1,2,4-triazin-3-yl)thio)ethanone may allow it to interact with cellular targets involved in cancer proliferation. Preliminary studies suggest that modifications of triazine compounds can lead to selective cytotoxicity towards cancer cells .

Enzyme Inhibition : This compound may function as an inhibitor for specific enzymes linked to metabolic disorders. Triazines are known to interact with various biological pathways, and the chlorophenyl group may enhance binding affinity to target enzymes involved in glucose metabolism and lipid regulation .

Agricultural Applications

Herbicidal Activity : Compounds based on triazines are widely used in agriculture as herbicides. The unique structure of 1-(4-Chlorophenyl)-2-((5-phenyl-1,2,4-triazin-3-yl)thio)ethanone suggests it could be developed into a novel herbicide that targets specific weed species while minimizing impact on crops .

Pesticidal Properties : In addition to herbicidal use, this compound may also exhibit insecticidal properties. Its ability to disrupt biological functions in pests could make it a candidate for developing new pesticide formulations .

Material Science Applications

Polymer Chemistry : The incorporation of 1-(4-Chlorophenyl)-2-((5-phenyl-1,2,4-triazin-3-yl)thio)ethanone into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. This compound's unique structure could serve as a cross-linking agent or additive in the synthesis of advanced polymers .

Dye Chemistry : Due to its chromophoric properties, this compound might be useful in dye applications. The chlorophenyl and triazine components can provide vibrant colors and stability under light exposure, making it suitable for textile and coating industries .

Case Study 1: Antimicrobial Efficacy

A study conducted by Madhavi et al. evaluated the antimicrobial activity of various triazine derivatives, including those similar to 1-(4-Chlorophenyl)-2-((5-phenyl-1,2,4-triazin-3-yl)thio)ethanone. The results indicated that compounds with thioether linkages showed enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-thioether counterparts .

Case Study 2: Herbicidal Development

Research published in agricultural journals explored the potential of triazine-based compounds as selective herbicides. The findings suggested that modifications to the triazine structure can result in significant herbicidal activity against specific weed species while being less harmful to crops .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs, focusing on substituents, physical properties, and bioactivity:

Key Observations:

Substituent Impact on Physical Properties :

- Electron-withdrawing groups (e.g., 4-bromophenyl in compound 17) correlate with higher melting points (168–169°C) compared to electron-donating groups (e.g., 4-methoxyphenyl in compound 8a: 162–164°C) . The target compound’s 4-chlorophenyl group may similarly enhance thermal stability.

- Thioether linkages generally improve solubility in organic solvents, as seen in indole-based analogs .

- Bioactivity Trends: Indole derivatives with nitro or chloro substituents (e.g., 2-((4-chlorophenyl)thio)-1-(5-nitroindol-3-yl)ethanone) exhibit potent antimalarial activity, surpassing chloroquine (pIC50 = 7.55) . The target compound’s triazine core may offer enhanced binding affinity to biological targets compared to triazoles or indoles.

Q & A

Q. What are the key structural features of 1-(4-Chlorophenyl)-2-((5-phenyl-1,2,4-triazin-3-yl)thio)ethanone, and how are they characterized?

The compound features a 1,2,4-triazine core , a 4-chlorophenyl group , and a thioether linkage connecting the ethanone moiety to the triazine ring. These groups contribute to its electronic properties and biological interactions. Characterization involves:

- Nuclear Magnetic Resonance (NMR) : To identify proton environments and confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .

- X-ray Crystallography : Reveals spatial arrangements, such as dihedral angles between aromatic rings (e.g., ~45° between triazine and chlorophenyl groups), critical for understanding intermolecular interactions .

- Mass Spectrometry (ESI-HRMS) : Validates molecular weight (e.g., m/z 483.1165 for related triazine-thioether analogs) .

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Synthesis typically involves multi-step protocols :

Triazine Core Formation : Condensation of amidrazones with carbonyl reagents under reflux in ethanol .

Thioether Linkage Introduction : Reaction of a triazine-thiol intermediate with 2-chloro-1-(4-chlorophenyl)ethanone using a base (e.g., K₂CO₃) in DMF at 60–80°C .

Key Optimization Parameters :

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves yields in heterogeneous reactions .

- Temperature Control : Prevents decomposition of heat-sensitive intermediates .

Q. What biological activities are reported for this compound, and how are they screened?

Reported activities include antimicrobial , anticancer , and enzyme-inhibitory properties. Screening methods:

Q. Table 1: Substituent Effects on Bioactivity (Selected Analogs)

| Substituent on Triazine/Phenyl | Activity (IC₅₀/MIC) | Target | Reference |

|---|---|---|---|

| 4-Fluorophenyl | IC₅₀ = 18 µM | HeLa Cells | |

| 3-Methoxyphenyl | MIC = 8 µg/mL | S. aureus | |

| 5-Fluoroquinazolinyl | IC₅₀ = 12 µM | Topoisomerase II |

Advanced Research Questions

Q. How can researchers design analogs to enhance bioactivity while minimizing toxicity?

Strategies :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO₂) on the triazine ring to enhance electrophilicity and target binding .

- Hybrid Scaffolds : Fuse triazine with pyrimidine or quinazoline moieties to improve DNA intercalation (e.g., compound 5j in ).

- Prodrug Approaches : Mask reactive thioether groups with acetylated prodrugs to reduce off-target effects .

Q. Table 2: SAR of Triazine-Thioether Analogs

| Modification Site | Effect on Activity | Reference |

|---|---|---|

| Chlorophenyl → Bromophenyl | Increased cytotoxicity (↓ IC₅₀) | |

| Thioether → Sulfone | Reduced antimicrobial activity | |

| Triazine → Triazole | Altered enzyme selectivity |

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Recommendations :

- Standardized Assays : Use identical cell lines (e.g., HepG2 vs. HeLa) and culture conditions to minimize variability .

- Dose-Response Validation : Replicate studies with gradient concentrations (e.g., 1–100 µM) to confirm IC₅₀ consistency .

- Structural Confirmation : Re-analyze disputed compounds via XRD or HPLC to rule out synthetic byproducts .

Q. What analytical protocols ensure purity and structural fidelity in synthesized batches?

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 → 90:10 over 20 min) to detect impurities (<0.5%) .

- Thermogravimetric Analysis (TGA) : Confirms thermal stability (decomposition >200°C) and solvent residue levels .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex analogs .

Q. What techniques elucidate the compound’s mechanism of interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD = 120 nM for 5-LOX) .

- Cryo-EM/X-ray Crystallography : Visualizes binding poses in enzyme active sites (e.g., hydrogen bonding with Glu524 of topoisomerase II) .

- Metabolomics : Tracks downstream metabolic changes via LC-MS in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.